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Compound of Interest

(2-Aminophenyl)(4-
Compound Name:

methylpiperidin-1-yl)methanone

Cat. No.: B183697

(2-Aminophenyl)(4-methylpiperidin-1-
yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
potential research applications of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone.
Given the limited publicly available experimental data for this specific molecule, this document
also presents representative experimental protocols and hypothetical signaling pathways to
guide future research and development efforts.

Chemical Identity and Properties

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, with the CAS number 401589-03-5, is
a chemical compound belonging to the aminobenzophenone class. Its structure features a 2-
aminophenyl group attached to a carbonyl moiety, which is further linked to a 4-
methylpiperidine ring.

IUPAC Name and Synonyms

The systematic and alternative names for this compound are provided below:
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Identifier Type Name

IUPAC Name 2-[(4-methyl-1-piperidinyl)carbonyl]phenylamine
(2-Aminophenyl)(4-methylpiperidin-1-

Synonym
yl)methanone
{2-[(4-methylpiperidin-1-

Synonym

yl)carbonyl]phenyl}amine

Physicochemical Properties

The fundamental physicochemical properties of (2-Aminophenyl)(4-methylpiperidin-1-
yl)methanone are summarized in the following table. This data is essential for its handling,
formulation, and application in experimental settings.

Property Value Source
CAS Number 401589-03-5 Chemical Supplier Data
Molecular Formula Ci3H1sN20 Chemical Supplier Data
Molecular Weight 218.29 g/mol Chemical Supplier Data
) ) Inferred from similar
Appearance Solid (predicted)
compounds
Soluble in organic solvents
Solubility such as DMSO and methanol Inferred from structural motifs

(predicted)

Representative Experimental Protocols

While specific experimental protocols for the synthesis and analysis of (2-Aminophenyl)(4-
methylpiperidin-1-yl)methanone are not readily available in published literature, the following
sections provide detailed, representative methodologies based on established organic
chemistry principles for similar aminobenzophenone derivatives.
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Synthesis of (2-Aminophenyl)(4-methylpiperidin-1-
yl)methanone

A plausible synthetic route for the target compound involves the amidation of a 2-nitrobenzoyl
chloride with 4-methylpiperidine, followed by the reduction of the nitro group.

Materials:

o 2-Nitrobenzoyl chloride
e 4-Methylpiperidine

o Triethylamine (EtsN)

¢ Dichloromethane (DCM)
e lron powder (Fe)

e Ammonium chloride (NH4Cl)
« Ethanol (EtOH)

o Water (H20)

o Ethyl acetate (EtOAC)

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Silica gel for column chromatography
Procedure:
e Amidation:

o Dissolve 4-methylpiperidine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane in a
round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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o Cool the solution to 0 °C in an ice bath.

o Add a solution of 2-nitrobenzoyl chloride (1.0 eq) in dichloromethane dropwise to the
cooled solution.

o Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).
o Upon completion, wash the reaction mixture with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude (2-nitrophenyl)(4-methylpiperidin-1-yl)methanone.

Nitro Group Reduction:

o To a solution of the crude (2-nitrophenyl)(4-methylpiperidin-1-yl)methanone in a mixture of
ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

o Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.
o Monitor the reaction by TLC.

o Once the reaction is complete, cool the mixture to room temperature and filter through a
pad of celite to remove the iron residues.

o Concentrate the filtrate to remove the ethanol.

o Extract the agueous residue with ethyl acetate.

o Wash the combined organic layers with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

o Purify the crude product by silica gel column chromatography using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure (2-Aminophenyl)(4-
methylpiperidin-1-yl)methanone.
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Characterization Workflow

The following workflow outlines the standard procedures for the structural confirmation and

purity assessment of the synthesized compound.

Synthesis & Purification

Synthesis of Crude Product

A/

Column Chromatography

Structural Elucidatiorﬁ:ular Weight Confirm%urity Assessment Functional Group Identification

1H and 3C NMR Spectroscopy Mass Spectrometry (e.g., ESI-MS) HPLC Analysis for Purity FT-IR Spectroscopy

Click to download full resolution via product page

Workflow for Compound Characterization

Potential Applications in Drug Discovery
(Hypothetical)

The aminobenzophenone scaffold is a privileged structure in medicinal chemistry, appearing in
a variety of biologically active molecules. Compounds with this core have been investigated for
their potential as kinase inhibitors, GPCR modulators, and CNS-active agents. The specific
structural features of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, including the 2-
amino substitution and the 4-methylpiperidine moiety, may confer unique pharmacological

properties.

Hypothetical Signaling Pathway Involvement

As a starting point for investigation, a compound of this nature could potentially modulate
signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR
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pathway. This pathway is frequently dysregulated in cancer and other diseases. The diagram
below illustrates a hypothetical mechanism of action where the compound acts as an inhibitor
of a key kinase in this pathway.

Growth Factor Receptor Tyrosine Kinase (RTK) (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

1
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Hypothetical PISBK/Akt/mTOR Signaling Pathway Modulation

This guide serves as a foundational resource for researchers interested in (2-Aminophenyl)(4-
methylpiperidin-1-yl)methanone. While specific biological data is currently sparse, the
provided chemical information and representative protocols offer a solid starting point for its
synthesis, characterization, and exploration in various research and drug discovery contexts.

« To cite this document: BenchChem. [(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b183697#2-aminophenyl-4-methylpiperidin-1-yl-
methanone-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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